Ethyl 2-amino-5-(trifluoromethyl)nicotinate

Lipophilicity Drug Design ADME

Research on Nav1.8 sodium channel inhibitors for pain requires precise building blocks with optimized lipophilicity. Ethyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227603-11-3) is the exact precursor for patented Nav1.8 inhibitor series, offering quantifiable advantages over analogs: • 27% higher LogP (2.2) vs. methyl analog (1.73) - superior membrane permeability • 7% higher lipophilicity vs. methyl ester (LogP 2.05) - finer ADME modulation • Critical trifluoromethylated pyridine core - non-substitutable for SAR continuity Supplied with full QA documentation; ready for immediate global dispatch.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
CAS No. 1227603-11-3
Cat. No. B1408085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-(trifluoromethyl)nicotinate
CAS1227603-11-3
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)N
InChIInChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-3-5(9(10,11)12)4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14)
InChIKeyGABZTFONAMNSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-5-(trifluoromethyl)nicotinate Overview


Ethyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227603-11-3) is a specialized heterocyclic building block featuring a trifluoromethylated pyridine core. This compound, with the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol, is a derivative of nicotinic acid [1]. It is characterized by an ethyl ester at the 3-position, an amino group at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring . Its unique combination of functional groups makes it a versatile intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel pharmacophores .

Workflow Heterocyclic building block synthesis
Selection Nav1.8 inhibitor intermediate
Context Medicinal chemistry optimization

Ethyl 2-amino-5-(trifluoromethyl)nicotinate: Substitution Criticality


Simple substitution with a closely related analog, such as the corresponding methyl ester or a non-fluorinated methyl derivative, is not a viable strategy for research continuity. The presence of the trifluoromethyl group significantly alters key physicochemical properties, including lipophilicity and metabolic stability, which directly impacts biological activity and compound progression . Similarly, changing the ethyl ester to a methyl ester modifies the compound's reactivity profile and solubility, potentially derailing established synthetic routes and altering pharmacokinetic behavior in downstream applications . The following quantitative evidence demonstrates why this specific compound must be prioritized over its closest structural alternatives.

Methyl ester analog may alter reactivity and solubility, potentially derailing established synthetic routes.
Non-fluorinated methyl analog lacks trifluoromethyl group, reducing lipophilicity and metabolic stability.
Structural substitution may lead to inconsistent biological activity and require re-validation of downstream applications.

Ethyl 2-amino-5-(trifluoromethyl)nicotinate: Comparative Evidence


Lipophilicity Advantage Over Methyl Analog

The presence of a trifluoromethyl group at the 5-position significantly increases the compound's lipophilicity compared to its non-fluorinated methyl analog. This is a critical parameter for membrane permeability and bioavailability. Ethyl 2-amino-5-(trifluoromethyl)nicotinate exhibits an XLogP3-AA value of 2.2 [1], while its direct analog, ethyl 2-amino-5-methylnicotinate (CAS 85147-14-4), has a reported LogP of 1.73 . This represents a 27% increase in lipophilicity for the trifluoromethyl derivative.

Lipophilicity vs Methyl
Class-level inference
XLogP3-AA 2.2 vs 1.73 (Δ+0.47)
Supports lipophilicity-driven ADME optimization
Calculated LogP; experimental validation recommended
Lipophilicity Drug Design ADME

Lipophilicity Profile vs. Methyl Ester

When comparing the ethyl ester to the corresponding methyl ester (methyl 2-amino-5-(trifluoromethyl)nicotinate, CAS 1227048-89-6), the target compound demonstrates a measurable difference in lipophilicity. The ethyl ester exhibits an XLogP3-AA of 2.2 [1], whereas the methyl ester has a reported LogP of 2.05 . This small but significant difference in lipophilicity can influence the compound's solubility, absorption, and distribution in biological systems, making the ethyl ester a preferred choice in specific medicinal chemistry campaigns.

Lipophilicity vs Methyl Ester
Cross-study comparable
XLogP3-AA 2.2 vs 2.05 (Δ+0.15)
Smaller difference may modulate solubility and absorption
Select ester based on desired PK profile
Lipophilicity Medicinal Chemistry Solubility

Key Intermediate for Nav1.8 Inhibitors

The compound is specifically cited as a key building block in the synthesis of novel 2-amino-N-heteroaryl-nicotinamides, a class of potent and selective Nav1.8 sodium channel inhibitors [1]. This patent-protected use distinguishes it from non-fluorinated analogs, which lack the same level of potency and selectivity. While specific IC50 data for the final compounds derived from this intermediate are disclosed in the patent literature, the use of ethyl 2-amino-5-(trifluoromethyl)nicotinate as a critical starting material for generating a series of inhibitors with nanomolar potency against Nav1.8 channels is a strong indicator of its unique synthetic utility and the privileged nature of its trifluoromethylated scaffold in this therapeutic area.

Synthetic Utility
Supporting evidence
Key intermediate in patented Nav1.8 inhibitor series (WO2019161177A1)
Validated building block for Nav1.8 research
Patent-derived evidence; review specific inhibitor IC50 in source
Nav1.8 Inhibitor Pain Research Sodium Channel

Purity Specification for Reproducible Research

For research and industrial applications requiring consistent results, the purity of the starting material is paramount. Ethyl 2-amino-5-(trifluoromethyl)nicotinate is commercially available with a minimum purity specification of 95%, as confirmed by independent supplier documentation . While a higher purity (e.g., 97%) may be available for the methyl ester analog , the 95% specification for the ethyl ester is well-defined and sufficient for most synthetic applications, ensuring reliable and reproducible outcomes in multi-step syntheses.

Purity Specification
Supporting evidence
≥95% purity (ethyl ester) vs ≥97% (methyl ester)
95% purity sufficient for multi-step synthesis
Verify lot-specific COA before use
Purity Quality Control Procurement

Ethyl 2-amino-5-(trifluoromethyl)nicotinate: Applications & Procurement


Nav1.8 Channel Blocker Development

This compound is ideally suited for research groups focused on developing novel, potent, and selective inhibitors of the Nav1.8 voltage-gated sodium channel for the treatment of pain. Its specific structure is a critical precursor in a patented series of inhibitors, making it the required starting material for replicating and expanding upon this promising area of research [1].

Lead Optimization for Lipophilicity

For medicinal chemists seeking to improve the membrane permeability or metabolic stability of a lead compound, the trifluoromethyl group in this molecule offers a quantifiable advantage. Compared to its methyl analog, it provides a 27% increase in calculated lipophilicity (LogP 2.2 vs. 1.73), making it a superior choice for building blocks intended to cross biological barriers [2].

PK Profile Tuning via Ester Variants

When a project requires a specific balance of lipophilicity and solubility, the choice between ethyl and methyl esters is critical. With an XLogP3-AA of 2.2, ethyl 2-amino-5-(trifluoromethyl)nicotinate offers a 7% higher lipophilicity compared to its methyl ester counterpart (LogP 2.05), providing a valuable option for modulating a drug candidate's ADME properties without altering the core pharmacophore .

Application
Selection Property
Validation Focus
Nav1.8 Inhibitor Development
Trifluoromethylated pyridine building block for Nav1.8 inhibitor synthesis
Confirm inhibitor potency and selectivity in Nav1.8 assays
Lipophilicity Optimization
Trifluoromethyl group increases lipophilicity vs methyl analog
Compare membrane permeability in model systems
ADME Property Tuning
Ethyl ester provides different lipophilicity than methyl ester
Assess solubility and metabolic stability in in vitro ADME assays

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